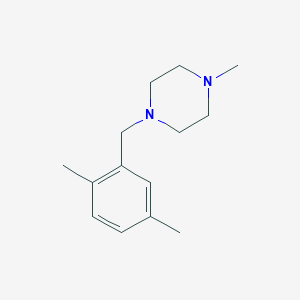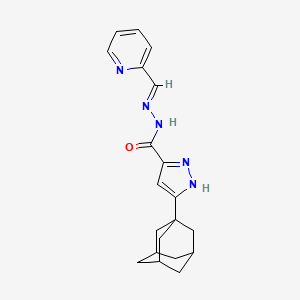![molecular formula C21H23ClN4O B5640536 6-chloro-4-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylquinoline](/img/structure/B5640536.png)
6-chloro-4-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives, similar to the compound , often involves multi-step chemical reactions including amino protection, nucleophilic reaction, and deprotection. These processes are generally followed by purification through methods like silica gel chromatography, yielding products with high purity. A typical example includes the synthesis of potential anti-malarial agents containing a 4-piperazinyl quinoline ring, which demonstrates the feasibility of such synthetic methods with high yields (Guo Qian-yi, 2011).
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be comprehensively studied using techniques like X-ray crystallography, and further analyzed through density functional theory (DFT) for geometrical, electrostatic, and vibrational properties. Such studies provide insights into the molecule's conformation, stability arising from hyperconjugative interactions, and reactive sites, enhancing the understanding of its chemical behavior (S. Fatma et al., 2017).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, contributing to their diverse chemical properties. These reactions can involve transformations such as α-arylation of carbonyl groups, deacylation, nucleophilic addition, and dehydration. The understanding of these reactions is crucial for the development of new synthetic methods and the discovery of novel compounds with potentially beneficial properties (W. Miao, Jianquan Liu, Xiang‐Shan Wang, 2017).
Physical Properties Analysis
The physical properties of quinoline derivatives, including their crystalline structure and interactions at the molecular level, are essential for understanding their behavior in different environments. Studies involving hydrogen-bonded co-crystals of quinoline derivatives provide valuable information on their solid-state properties and potential applications in materials science (Kazuma Gotoh, H. Ishida, 2020).
Propriétés
IUPAC Name |
(6-chloro-2-methylquinolin-4-yl)-[4-(1-ethylimidazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O/c1-3-25-11-8-23-20(25)15-6-9-26(10-7-15)21(27)18-12-14(2)24-19-5-4-16(22)13-17(18)19/h4-5,8,11-13,15H,3,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPLGKIZWDVUTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2CCN(CC2)C(=O)C3=C4C=C(C=CC4=NC(=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(5-methyl-2-furyl)-5-nitro-1-benzofuran-2-yl]-2-butanone](/img/structure/B5640472.png)

![N-(3-methoxybenzyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5640493.png)

![(4S)-3-[(3,5-dimethylisoxazol-4-yl)methyl]-4-isopropyl-1,3-oxazolidin-2-one](/img/structure/B5640512.png)
![5-[methyl(2-phenylethyl)amino]-2-(2-oxo-2-thiomorpholin-4-ylethyl)pyridazin-3(2H)-one](/img/structure/B5640513.png)
![1-cyclopentyl-4-{[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5640520.png)

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3,5,6-tetrafluorophenyl]methanol](/img/structure/B5640553.png)
![9-(5-chloro-2-furoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5640554.png)
![N-[(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5640561.png)

![2-(benzylthio)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5640577.png)